3,5-Dihydroxybenzenesulfonic acid

Beschreibung

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of sulfonic acid chemistry and aromatic compound synthesis. The foundational work in sulfonic acid chemistry dates back to the late 19th and early 20th centuries, when researchers began systematically exploring the sulfonation of aromatic compounds. The process of sulfonation, which involves the introduction of sulfonic acid groups into organic molecules, became a cornerstone of industrial organic chemistry during this period.

The discovery and characterization of this compound emerged from investigations into resorcinol derivatives and their chemical modifications. Resorcinol, the parent compound of this compound, has been known since the mid-19th century and was initially produced through various synthetic routes including the disulfonation of benzene followed by hydrolysis. The systematic study of resorcinol sulfonation products led to the identification of various dihydroxybenzenesulfonic acid isomers, including the 3,5-substituted variant.

Early synthetic approaches to dihydroxybenzenesulfonic acids involved direct sulfonation reactions using sulfur trioxide as the primary sulfonating agent. These methodologies were developed and refined throughout the early 20th century, with researchers establishing optimal reaction conditions for producing specific isomers. The development of analytical techniques in the mid-20th century enabled more precise characterization of these compounds, leading to their formal identification and structural elucidation.

The compound was officially catalogued in chemical databases by the early 21st century, with its first appearance in PubChem occurring in 2007. This formal recognition marked the establishment of this compound as a distinct chemical entity with recognized scientific importance.

Classification and Position in Organic Chemistry

This compound occupies a distinctive position within the hierarchical classification system of organic compounds. At the highest taxonomic level, it belongs to the superclass of benzenoids, which encompasses all compounds containing benzene ring structures. Within this broad category, it is specifically classified as a member of the benzene and substituted derivatives class, reflecting its aromatic nature and the presence of functional group substitutions on the benzene ring.

More precisely, the compound falls within the subclass of benzenesulfonic acids and derivatives, which represents a specialized group of organosulfur compounds characterized by the presence of sulfonic acid functional groups attached to benzene rings. This classification reflects the compound's dual nature, incorporating both the phenolic characteristics derived from its resorcinol backbone and the acidic properties conferred by the sulfonic acid substituent.

| Classification Level | Category |

|---|---|

| Superclass | Benzenoids |

| Class | Benzene and substituted derivatives |

| Subclass | Benzenesulfonic acids and derivatives |

| Direct Parent | Benzenesulfonic acids and derivatives |

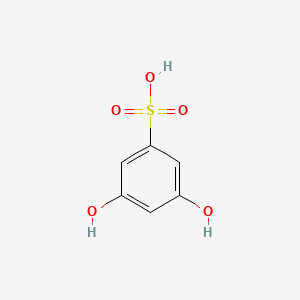

The molecular structure of this compound can be systematically described through its constituent functional groups and their positional relationships. The compound possesses a molecular formula of C₆H₆O₅S with a molecular weight of 190.18 grams per mole. Structurally, it represents a resorcinol derivative in which the hydrogen atom positioned meta to both hydroxyl groups has been replaced by a sulfonic acid group.

The compound's International Union of Pure and Applied Chemistry name is this compound, which directly reflects its structural composition and functional group positioning. The simplified molecular-input line-entry system representation is C1=C(C=C(C=C1O)S(=O)(=O)O)O, providing a standardized linear notation for the compound's structure. The International Chemical Identifier key KYBQHRJTFDLLFL-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular arrangement.

Within the broader context of organosulfur chemistry, this compound exemplifies the class of aromatic sulfonic acids that have been extensively studied for their chemical reactivity and biological activities. The presence of multiple functional groups—two hydroxyl groups and one sulfonic acid group—creates a compound with diverse chemical properties and potential for various chemical transformations.

Significance as a Metabolite and Research Compound

This compound has emerged as a compound of significant biological and research importance, particularly in its role as a metabolite within various biochemical systems. The compound has been formally recognized as having metabolic functions, establishing its relevance in biological chemistry and metabolomics research. This metabolic significance positions the compound as an important intermediate in various biochemical pathways and transformation processes.

The metabolic importance of this compound is further emphasized by its inclusion in major metabolomics databases and research platforms. The compound has been assigned specific identifiers in the Metabolomics Workbench database (ID: 65487) and the Human Metabolome Database, indicating its recognized status within the scientific community as a metabolically relevant compound. These database entries facilitate research efforts and enable systematic studies of the compound's biological roles and transformations.

Research applications of this compound extend beyond its metabolic functions to encompass various areas of chemical and materials science. The compound's unique structural features, combining phenolic and sulfonic acid functionalities, make it valuable for synthetic applications and as a building block for more complex molecular architectures. The presence of multiple reactive functional groups enables diverse chemical modifications and coupling reactions, expanding its utility in synthetic organic chemistry.

| Research Application | Significance |

|---|---|

| Metabolomics Studies | Biomarker identification and pathway analysis |

| Synthetic Chemistry | Building block for complex molecules |

| Materials Science | Functional group incorporation in polymers |

| Analytical Chemistry | Reference standard and calibration compound |

The compound's research significance is further demonstrated by its use in analytical methodology development. Researchers have utilized this compound and related compounds in developing analytical protocols for pharmaceutical analysis and bioanalytical applications. These studies contribute to the advancement of analytical techniques and provide valuable insights into the chemical behavior of sulfonic acid derivatives.

In the context of biochemical research, this compound serves as a model compound for studying the metabolism and transformation of aromatic sulfonic acids. The compound's relatively simple structure makes it an ideal subject for mechanistic studies aimed at understanding the biochemical processes involved in sulfonic acid metabolism and detoxification pathways.

Eigenschaften

Molekularformel |

C6H6O5S |

|---|---|

Molekulargewicht |

190.18 g/mol |

IUPAC-Name |

3,5-dihydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O5S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) |

InChI-Schlüssel |

KYBQHRJTFDLLFL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)S(=O)(=O)O)O |

Kanonische SMILES |

C1=C(C=C(C=C1O)S(=O)(=O)O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

3,5-Dihydroxybenzenesulfonic acid, also known as 2,5-dihydroxybenzenesulfonic acid, is an aromatic compound with significant applications in various scientific and medical fields. This compound is characterized by two hydroxyl groups and one sulfonic acid group attached to a benzene ring, which enhances its reactivity and utility. Below is a detailed exploration of its applications, supported by case studies and data tables.

Pharmaceutical Applications

This compound exhibits significant biological activity, particularly in anti-angiogenic therapies. Its ability to inhibit vascular endothelial growth factor (VEGF) makes it a candidate for treating diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy.

Case Study: Anti-Angiogenic Properties

A study demonstrated that this compound effectively reduced microaneurysm volume in diabetic retinopathy models, showing promise as a therapeutic agent in ocular diseases .

Cosmetic Applications

The compound is utilized in dermatological formulations for its skin-protective properties. Its antioxidant capabilities help in preventing oxidative stress on skin cells.

Case Study: Skin Protection

Research indicates that formulations containing this compound improved skin barrier function and reduced signs of photoaging when applied topically .

Industrial Applications

In industrial chemistry, this compound serves as an intermediate for synthesizing various chemical compounds, including dyes and pigments due to its reactivity.

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Anti-cancer agents | Inhibits angiogenesis |

| Cosmetics | Skin care products | Antioxidant properties |

| Industrial Chemistry | Dye synthesis | Enhances color stability |

The compound's mechanism of action primarily involves the inhibition of VEGF activity, which reduces angiogenesis and vascular permeability. This property has been explored in preclinical studies aimed at developing therapeutic agents for conditions where angiogenesis contributes to disease pathology.

Summary of Biological Studies

Vergleich Mit ähnlichen Verbindungen

2,5-Dihydroxybenzenesulfonic Acid

- Molecular Formula : C₆H₆O₅S (MW 190.17) .

- Key Properties: LogP = -1.42, indicating high hydrophilicity . Used in pharmaceuticals, notably as potassium salts (e.g., potassium 2,5-dihydroxybenzenesulfonate) for treating rosacea and skin cancer . Analytically separable via reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases .

3,4-Dihydroxybenzenesulfonic Acid

4,5-Dihydroxybenzene-1,3-disulfonic Acid (Tiron)

Comparative Analysis Table

*Estimated based on structural analogs.

Pharmacological and Industrial Relevance

- 2,5-Dihydroxybenzenesulfonic Acid : Clinically validated for dermatological uses, with patents covering its efficacy in enhancing chemotherapy and radiation therapy outcomes .

- Tiron: Unlike monosulfonated analogs, its disulfonic structure enables unique applications in environmental remediation (e.g., heavy metal sequestration) .

Vorbereitungsmethoden

Reaction Conditions and Regioselectivity

Sulfonation of resorcinol with oleum (fuming sulfuric acid) or concentrated sulfuric acid typically proceeds via electrophilic aromatic substitution. The hydroxyl groups act as strong activating, ortho/para-directing groups, favoring sulfonation at the 5-position (para to the 1-hydroxyl group and ortho to the 3-hydroxyl group). This regioselectivity aligns with the observed behavior in the sulfonation of hydroquinone to form 2,5-dihydroxybenzenesulfonic acid.

Key parameters :

Workup and Isolation

Post-sulfonation, the crude product is precipitated by dilution with ice water or saturated brine. For example, in the synthesis of 3,5-dihydroxybenzoic acid, a similar workup involved cooling the reaction mixture to 10°C and centrifuging to isolate the sulfonated intermediate. For this compound, this step would yield a mixture of sulfonic acid and unreacted starting material, necessitating further purification.

Nucleophilic Addition to Quinone Intermediates

An alternative route involves the reaction of sulfite salts with quinone derivatives. This method, exemplified in the synthesis of 2,5-dihydroxybenzenesulfonic acid, could be adapted for the 3,5-isomer.

Formation of the Quinone Intermediate

Resorcinol is oxidized to 1,3-benzoquinone using agents like potassium persulfate or enzymatic catalysts. The quinone is then treated with sodium bisulfite (NaHSO₃) or diethylamine bisulfite in an alcoholic solvent:

Optimization considerations :

Recrystallization and Purification

The crude product is recrystallized from a mixture of water and a water-miscible organic solvent (e.g., IPA or acetone). For instance, in the preparation of 2,5-dihydroxybenzenesulfonic acid, IPA was used to precipitate inorganic salts, leaving the purified sulfonic acid in solution.

Comparative Analysis of Synthetic Routes

| Method | Yield* | Purity* | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonation with oleum | 60–75% | 90–95% | High | Simple setup; minimal solvents | Requires high temperatures; regioisomer formation |

| Quinone bisulfite addition | 50–65% | 85–90% | Moderate | Mild conditions; fewer by-products | Sensitive to oxidation state of quinone |

| Sulfonyl chloride hydrolysis | N/A | N/A | Low | High functional group tolerance | Multi-step; hazardous intermediates |

*Estimated based on analogous syntheses.

Industrial-Scale Purification Techniques

Solvent Slurry Washing

Crude this compound is washed with ethyl acetate or n-heptane to remove hydrophobic impurities. This step mirrors the purification of potassium 2,5-dihydroxybenzenesulfonate, where ethyl acetate was used to isolate the product.

Crystallization from Mixed Solvents

A water/IPA system (3:5 v/v) effectively crystallizes the sulfonic acid while leaving inorganic salts (e.g., K₂SO₄) in solution. This method achieved >99% purity for the potassium salt of 2,5-dihydroxybenzenesulfonic acid.

Analytical Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.